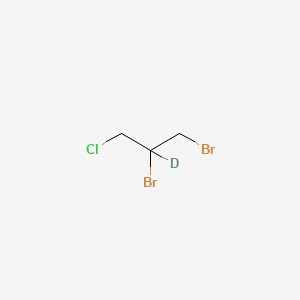

1,2-Dibromo-3-chloropropane-2-d

Description

Significance of Isotopic Labeling in Mechanistic Chemical and Biochemical Investigations

Isotopic labeling is a technique where an atom in a molecule is replaced by one of its isotopes, which has a different number of neutrons but the same number of protons. wikipedia.orgnih.gov This substitution acts as a tracer, allowing scientists to follow the path of the molecule through a chemical reaction or a complex biological system without altering its fundamental chemical properties. nih.govencyclopedia.pub Stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), are frequently used because they are non-radioactive and can be detected by techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. nih.govepa.gov

A key application of isotopic labeling, particularly with deuterium, is the study of the kinetic isotope effect (KIE). wikipedia.orgresearchgate.net The KIE is the change in the rate of a chemical reaction when an atom in the reactants is substituted with one of its isotopes. researchgate.net The bond between carbon and deuterium (C-D) is stronger and vibrates at a lower frequency than the bond between carbon and hydrogen (C-H). princeton.edu Consequently, more energy is required to break a C-D bond than a C-H bond. princeton.edu If the breaking of this C-H bond is the slowest, rate-determining step of a reaction, substituting hydrogen with deuterium will significantly slow down the reaction. princeton.edu This observation of a "primary" kinetic isotope effect provides strong evidence that C-H bond cleavage is a crucial part of the reaction mechanism. encyclopedia.pub Conversely, the absence of a significant KIE suggests that C-H bond cleavage is not the rate-limiting step. nih.gov

Historical Context of 1,2-Dibromo-3-chloropropane (B7766517) Mechanistic Research and the Rationale for Deuterium Substitution

1,2-Dibromo-3-chloropropane (DBCP) is a halogenated hydrocarbon that was widely used as a soil fumigant and nematocide from the 1950s until its ban in the United States in the late 1970s due to findings of its toxicity. nih.govnih.govcdc.gov Chronic exposure to DBCP was linked to a range of adverse health effects, most notably male reproductive toxicity and carcinogenicity in animal studies. nih.govnih.govnih.gov

To understand and mitigate its toxicity, researchers needed to first understand how it was metabolized in the body—a process known as bioactivation. nih.gov Two primary metabolic pathways were proposed for DBCP:

Oxidative Metabolism: This pathway is mediated by cytochrome P450 (CYP450) enzymes, primarily in the liver. It involves the oxidation of a C-H bond, which can lead to the formation of reactive metabolites capable of binding to cellular macromolecules like DNA. nih.govt3db.ca

Glutathione (B108866) (GSH) Conjugation: This pathway involves the direct reaction of DBCP with glutathione, a major cellular antioxidant, a reaction that can be catalyzed by glutathione S-transferase (GST) enzymes. nih.govnih.govnih.gov This conjugation can be a detoxification step, but in some cases, the resulting conjugate can be further processed to form a highly reactive and toxic episulfonium ion, which is a potent DNA-damaging agent. nih.gov

The central question for toxicologists was which of these pathways was primarily responsible for the organ-specific toxicity of DBCP, particularly its severe nephrotoxicity (kidney damage). To distinguish between these mechanisms, researchers turned to isotopic labeling.

The rationale for using 1,2-Dibromo-3-chloropropane-2-d and other deuterated analogs was based on the kinetic isotope effect. If the oxidative pathway, which requires the breaking of a C-H bond, was the rate-limiting step in the bioactivation of DBCP to its toxic form, then replacing the hydrogen at the C-2 position with deuterium (to make this compound) should slow down this process. This would be observed as a decrease in toxicity (e.g., less DNA damage or kidney necrosis) compared to the non-deuterated compound. cdc.gov If, however, the glutathione conjugation pathway, which does not involve C-H bond cleavage, is the critical step, then no significant difference in toxicity would be expected between DBCP and its deuterated analog. nih.gov

A pivotal study investigated the nephrotoxicity of DBCP and its selectively deuterated analogs in rats. The researchers measured kidney necrosis and DNA damage as endpoints of toxicity. The results showed that perdeuteration of DBCP (replacing all hydrogens with deuterium) did not decrease the DNA-damaging effect of the compound. nih.govcdc.gov

| Compound | Dose (µmol/kg) | Degree of Renal Necrosis (48 hr) |

|---|---|---|

| 1,2-Dibromo-3-chloropropane (DBCP) | 340 | Severe |

| Perdeutero-DBCP | 340 | Severe |

Data adapted from a study on renal necrosis caused by DBCP and its deuterated analog. nih.gov The degree of necrosis was determined 48 hours after administration. The results indicate no significant difference in the severity of kidney damage between the standard and the fully deuterated compound.

Furthermore, the study quantified DNA damage in the kidney shortly after administration using an alkaline elution technique. Again, no protective effect was observed with the deuterated compound.

| Compound | Dose (µmol/kg) | DNA Damage (Alkaline Elution Rate) |

|---|---|---|

| 1,2-Dibromo-3-chloropropane (DBCP) | 85 | Significant Damage |

| Perdeutero-DBCP | 85 | Significant Damage (No statistical difference from DBCP) |

Data conceptualized from findings indicating that perdeuteration did not decrease the DNA damaging effect of DBCP. nih.gov DNA damage was assessed by measuring the rate of alkaline elution of DNA from isolated kidney nuclei.

Structure

2D Structure

3D Structure

Properties

CAS No. |

112805-72-8 |

|---|---|

Molecular Formula |

C3H5Br2Cl |

Molecular Weight |

237.34 g/mol |

IUPAC Name |

1,2-dibromo-3-chloro-2-deuteriopropane |

InChI |

InChI=1S/C3H5Br2Cl/c4-1-3(5)2-6/h3H,1-2H2/i3D |

InChI Key |

WBEJYOJJBDISQU-WFVSFCRTSA-N |

Isomeric SMILES |

[2H]C(CCl)(CBr)Br |

Canonical SMILES |

C(C(CBr)Br)Cl |

Origin of Product |

United States |

Synthesis and Isotopic Characterization of 1,2 Dibromo 3 Chloropropane 2 D

Synthetic Strategies for Deuterium (B1214612) Incorporation at the C-2 Position

The synthesis of 1,2-Dibromo-3-chloropropane-2-d requires a strategic approach to ensure the selective incorporation of a deuterium atom at the C-2 position. This involves the careful selection of precursors and the optimization of reaction conditions to achieve high isotopic purity and yield.

Precursor Selection and Deuteration Methods

A plausible synthetic route to this compound begins with a suitable three-carbon precursor that allows for the specific introduction of deuterium. One effective strategy involves the use of a deuterated reducing agent to introduce the deuterium atom stereospecifically.

A potential precursor is 1-bromo-3-chloroacetone. The synthetic sequence would proceed as follows:

Reduction of the Carbonyl Group: The synthesis would commence with the reduction of the keto group in 1-bromo-3-chloroacetone using a deuterium source. Sodium borodeuteride (NaBD₄) is a suitable reagent for this transformation, as it provides a deuteron (D⁻) to form the corresponding deuterated alcohol, 1-bromo-3-chloro-propan-2-d-2-ol.

Conversion of the Hydroxyl Group to a Bromide: The resulting hydroxyl group is then converted into a better leaving group, which can be subsequently replaced by a bromide. A common method for this conversion is treatment with a brominating agent such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂). This step yields the target molecule, this compound.

An alternative approach could involve the deuteration of a precursor already containing a double bond, such as 3-chloro-1-propene (allyl chloride). This would involve an addition reaction across the double bond using a deuterium source, followed by bromination. However, achieving site-specific deuteration at the C-2 position with this method can be challenging and may lead to a mixture of isotopomers.

Optimization of Reaction Conditions for Site-Specific Deuterium Labeling

The success of the synthesis hinges on the optimization of reaction conditions to maximize the yield and isotopic purity of the final product. Key parameters to consider include:

Solvent: The choice of solvent is critical for the reduction step. Aprotic solvents are generally preferred to prevent any unwanted H/D exchange with the solvent. Ethereal solvents such as diethyl ether or tetrahydrofuran (THF) are suitable choices.

Temperature: The reduction with sodium borodeuteride is typically carried out at low temperatures (e.g., 0 °C to room temperature) to control the reaction rate and minimize side reactions.

Stoichiometry: The molar ratio of the precursor to the deuterating agent must be carefully controlled to ensure complete conversion and avoid the formation of byproducts.

Purification: After the reaction is complete, the product must be carefully purified to remove any unreacted starting materials, reagents, and non-deuterated or multiply-deuterated species. Techniques such as distillation and column chromatography are commonly employed for this purpose.

The following table summarizes the key reaction parameters for the synthesis of this compound.

| Step | Reagent | Solvent | Temperature | Key Considerations |

| Reduction | Sodium borodeuteride (NaBD₄) | Diethyl ether or THF | 0 °C to 25 °C | Anhydrous conditions to prevent H/D exchange |

| Bromination | Phosphorus tribromide (PBr₃) | Aprotic solvent | 0 °C to 25 °C | Slow addition of the reagent to control the reaction |

| Purification | - | - | - | Fractional distillation under reduced pressure |

Spectroscopic and Chromatographic Characterization of this compound

Once synthesized, the isotopic purity and the precise location of the deuterium atom in this compound must be confirmed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Purity and Position Determination

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules and is particularly well-suited for determining the position and extent of deuterium incorporation.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of the non-deuterated 1,2-Dibromo-3-chloropropane (B7766517), the proton at the C-2 position would appear as a multiplet due to coupling with the adjacent protons at C-1 and C-3. In the spectrum of this compound, the signal corresponding to the C-2 proton would be absent or significantly reduced in intensity, providing direct evidence of deuterium substitution at this position. The signals for the protons at C-1 and C-3 would also simplify from complex multiplets to doublets.

²H NMR Spectroscopy: ²H (Deuterium) NMR spectroscopy provides a direct method to observe the deuterium nucleus. A single resonance peak in the ²H NMR spectrum would confirm the presence of deuterium and its specific chemical environment, further verifying its position at C-2.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum can also provide valuable information. The signal for the C-2 carbon in the deuterated compound would exhibit a characteristic triplet multiplicity due to coupling with the deuterium atom (spin I = 1), and it would be shifted slightly upfield compared to the non-deuterated analog due to the isotopic effect.

The following table outlines the expected NMR data for this compound.

| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| ¹H | C-1 (CH₂Br) | ~3.8 - 4.0 | Doublet |

| C-2 (CHD) | Absent/Residual | - | |

| C-3 (CH₂Cl) | ~3.6 - 3.8 | Doublet | |

| ²H | C-2 | Similar to ¹H chemical shift | Singlet |

| ¹³C | C-1 | ~35 - 40 | Triplet (due to ¹JCD) |

| C-2 | ~48 - 52 | Singlet | |

| C-3 | ~45 - 50 | Singlet |

Mass Spectrometry (MS) for Isotopic Verification and Quantification

Mass spectrometry is an essential technique for confirming the mass of the deuterated compound and quantifying the level of isotopic enrichment.

Molecular Ion Peak: The mass spectrum of this compound will show a molecular ion peak (M⁺) that is one mass unit higher than that of the non-deuterated compound due to the presence of the deuterium atom. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in approximately a 3:1 ratio) will be observed in the molecular ion cluster.

Fragmentation Pattern: The fragmentation pattern can also provide evidence for the position of the deuterium label. The loss of fragments containing the C-2 position will result in daughter ions that are one mass unit heavier than the corresponding fragments from the non-deuterated compound.

The following table presents the expected mass-to-charge ratios (m/z) for the major isotopic peaks in the molecular ion cluster of 1,2-Dibromo-3-chloropropane and its deuterated analog.

| Compound | Isotopologue | Expected m/z |

| 1,2-Dibromo-3-chloropropane | C₃H₅⁷⁹Br₂³⁵Cl | 234 |

| C₃H₅⁷⁹Br⁸¹Br³⁵Cl | 236 | |

| C₃H₅⁸¹Br₂³⁵Cl | 238 | |

| This compound | C₃H₄D⁷⁹Br₂³⁵Cl | 235 |

| C₃H₄D⁷⁹Br⁸¹Br³⁵Cl | 237 | |

| C₃H₄D⁸¹Br₂³⁵Cl | 239 |

Chromatographic Techniques for Isotopic Purity Assessment

Gas chromatography (GC) is a valuable tool for assessing the isotopic purity of this compound.

Retention Time: Deuterated compounds often exhibit slightly different retention times compared to their non-deuterated counterparts when analyzed by high-resolution gas chromatography. Typically, the deuterated compound will elute slightly earlier than the non-deuterated compound. This difference in retention time can be used to resolve the deuterated and non-deuterated species, allowing for an assessment of the isotopic purity.

GC-MS: The coupling of a gas chromatograph to a mass spectrometer (GC-MS) is a particularly powerful technique. It allows for the separation of the deuterated and non-deuterated compounds, followed by their individual mass analysis. This provides unambiguous confirmation of the identity of each peak and allows for the accurate determination of the isotopic enrichment.

The following table summarizes the expected chromatographic behavior of 1,2-Dibromo-3-chloropropane and its deuterated analog.

| Technique | Parameter | Expected Observation |

| High-Resolution GC | Retention Time | The deuterated compound is expected to have a slightly shorter retention time. |

| GC-MS | Peak Identification | The mass spectrum of the earlier eluting peak will correspond to the deuterated compound, while the later peak will correspond to the non-deuterated compound. |

Elucidation of Reaction Mechanisms Via Kinetic Isotope Effects

Theoretical Foundations of Deuterium (B1214612) Kinetic Isotope Effects (KIEs)

The substitution of hydrogen (¹H, or protium) with its heavier isotope, deuterium (²H, or D), is the most common application of the kinetic isotope effect. This is due to the significant relative mass change (a doubling of mass), which leads to more pronounced and measurable effects on reaction rates compared to isotopic substitutions of heavier elements. wikipedia.orglibretexts.org The theoretical basis for the deuterium KIE lies in the differences in the vibrational energies of C-H and C-D bonds.

A primary deuterium kinetic isotope effect (PKIE) is observed when the bond to the isotopically labeled hydrogen is broken or formed in the rate-determining step of a reaction. pharmacy180.comdifferencebetween.com The magnitude of the PKIE is expressed as the ratio of the rate constant for the protium-containing reactant (kH) to that of the deuterium-containing reactant (kD), i.e., kH/kD. wikipedia.org

The origin of the PKIE lies in the difference in zero-point vibrational energy (ZPE) between a C-H and a C-D bond. libretexts.org Due to its greater mass, deuterium has a lower vibrational frequency in a given bond, and consequently, a lower ZPE. libretexts.orgebsco.com This means that more energy is required to break a C-D bond than a C-H bond. pharmacy180.comlibretexts.org As a result, reactions involving the cleavage of a C-D bond in the rate-determining step will proceed more slowly than the corresponding reaction with a C-H bond, leading to a kH/kD ratio greater than 1, which is referred to as a "normal" KIE. libretexts.org Typical values for primary deuterium KIEs range from 2 to 8. pharmacy180.com A kH/kD value significantly greater than 1.5 is generally considered indicative of a primary kinetic isotope effect, signifying that C-H(D) bond breaking is occurring in the rate-determining step. pharmacy180.com

In contrast to primary KIEs, secondary deuterium kinetic isotope effects (SKIEs) are observed when the bond to the isotopically substituted hydrogen is not broken or formed in the rate-determining step. wikipedia.orgdifferencebetween.com These effects arise from changes in the vibrational environment of the C-H(D) bond as the reaction progresses from the reactant to the transition state. princeton.edu SKIEs are typically much smaller than PKIEs, with kH/kD values usually falling between 0.7 and 1.5. wikipedia.orgpharmacy180.com

Secondary KIEs are categorized based on the position of the isotope relative to the reaction center:

α-Secondary KIEs: Occur when the deuterium is attached to the carbon atom undergoing a change in hybridization. For example, if a carbon atom changes from sp³ to sp² hybridization during the rate-determining step, a normal SKIE (kH/kD > 1, typically 1.1-1.2) is often observed. princeton.edu Conversely, a change from sp² to sp³ hybridization usually results in an inverse SKIE (kH/kD < 1, typically 0.8-0.9). princeton.edu

β-Secondary KIEs: Are observed when the deuterium is on a carbon atom adjacent to the reacting center. These effects are often attributed to hyperconjugation, where the C-H(D) σ-bond interacts with an adjacent empty or partially filled orbital in the transition state. libretexts.org Normal β-SKIEs (kH/kD > 1) are common.

The observation of a secondary KIE can provide subtle but crucial details about the transition state structure. princeton.edu

The fundamental reason for the differences in reaction rates between isotopically labeled molecules is the difference in their zero-point energies (ZPE). fiveable.mecaltech.edu According to quantum mechanics, a molecule can never be completely at rest; it always possesses a minimum amount of vibrational energy, even at absolute zero. ebsco.com This minimum energy is the ZPE.

The ZPE of a chemical bond is dependent on its vibrational frequency, which in turn is dependent on the masses of the atoms forming the bond. libretexts.org A bond to a heavier isotope will have a lower vibrational frequency and thus a lower ZPE. libretexts.orgebsco.com

In a reaction where a C-H or C-D bond is broken, the vibrational mode corresponding to the bond stretch in the reactant is converted into a translational motion along the reaction coordinate in the transition state. This effectively means the ZPE associated with that bond is lost at the transition state. princeton.edu Since the C-H bond has a higher ZPE than the C-D bond, the activation energy for breaking the C-H bond (Ea(H)) will be lower than the activation energy for breaking the C-D bond (Ea(D)). libretexts.org This difference in activation energies leads to the observed kinetic isotope effect, with the lighter isotope reacting faster. fiveable.mecaltech.edu The difference in activation energies is primarily due to the difference in the ZPE of the C-H and C-D bonds in the ground state of the reactants. caltech.eduaip.org

Experimental Determination of Kinetic Isotope Effects for 1,2-Dibromo-3-chloropropane-2-d

To investigate the reaction mechanism of a compound like 1,2-Dibromo-3-chloropropane (B7766517), a deuterated analog, this compound, can be synthesized and its reaction rate compared to the non-deuterated (protium) analog. The position of the deuterium at C-2 makes it suitable for probing both primary and secondary kinetic isotope effects, depending on the reaction conditions and the mechanism that ensues (e.g., elimination vs. substitution).

The experimental design for determining the KIE for this compound would involve parallel kinetic runs for the deuterated and non-deuterated substrates under identical conditions. wikipedia.org Key considerations in the experimental design include:

Synthesis of the Deuterated Substrate: this compound would need to be synthesized with a high degree of isotopic purity.

Reaction Conditions: The reactions for both the protium (B1232500) and deuterium analogs must be carried out under strictly controlled and identical conditions of temperature, pressure, solvent, and concentration of all reactants and catalysts. wikipedia.org

Monitoring the Reaction Progress: The rate of the reaction can be monitored by various analytical techniques, such as gas chromatography (GC), high-performance liquid chromatography (HPLC), or nuclear magnetic resonance (NMR) spectroscopy. libretexts.org These techniques would be used to measure the disappearance of the reactant or the appearance of a product over time.

Data Analysis: The rate constants (kH and kD) are determined by plotting the concentration of the reactant or product as a function of time and fitting the data to the appropriate rate law. The KIE is then calculated as the ratio of these rate constants.

A common approach is a competition experiment where a mixture of the deuterated and non-deuterated starting materials is subjected to the reaction conditions, and the relative amounts of the resulting products are analyzed. wikipedia.org

For a hypothetical base-induced elimination reaction of 1,2-Dibromo-3-chloropropane, the rate of reaction would be measured for both the normal substrate and its 2-deuterio analog. The reaction would likely proceed via an E2 mechanism, where the base removes a proton from C-2, and a bromide is eliminated from C-1, forming an alkene. In this scenario, the C-H(D) bond at the 2-position is broken in the rate-determining step, and a primary kinetic isotope effect would be expected.

The following data tables illustrate the kind of results one might expect from such an experiment.

Table 1: Hypothetical Rate Data for the Elimination of 1,2-Dibromo-3-chloropropane and its 2-d Analogue

| Time (s) | [1,2-Dibromo-3-chloropropane] (M) | [this compound] (M) |

| 0 | 0.100 | 0.100 |

| 60 | 0.082 | 0.093 |

| 120 | 0.067 | 0.086 |

| 180 | 0.055 | 0.080 |

| 240 | 0.045 | 0.074 |

| 300 | 0.037 | 0.069 |

This data is hypothetical and for illustrative purposes.

From this data, the rate constants can be determined by plotting ln[Reactant] vs. time, assuming pseudo-first-order conditions with respect to the substrate.

Table 2: Calculated Rate Constants and Kinetic Isotope Effect

| Substrate | Rate Constant (k, s⁻¹) | Kinetic Isotope Effect (kH/kD) |

| 1,2-Dibromo-3-chloropropane (H) | 3.33 x 10⁻³ | 5.7 |

| This compound (D) | 5.84 x 10⁻⁴ |

These values are calculated from the hypothetical data in Table 1 and are for illustrative purposes.

A kH/kD value of 5.7 is a significant primary kinetic isotope effect, which would strongly support a mechanism where the C-H bond at the 2-position is cleaved in the rate-determining step, consistent with an E2 elimination mechanism. libretexts.org

Interpretation of KIE Data in Mechanistic Pathways of 1,2-Dibromo-3-chloropropane

The use of kinetic isotope effects (KIEs) has been instrumental in deciphering the complex metabolic pathways of the chemical compound 1,2-dibromo-3-chloropropane (DBCP). By substituting hydrogen atoms with their heavier isotope, deuterium, at specific positions within the DBCP molecule, researchers can probe the rate-determining steps of its biotransformation and gain insights into the transition states of the reactions involved. This section will focus on the interpretation of KIE data obtained from studies using deuterated analogs of DBCP, specifically in the context of its metabolism.

Identification of Rate-Determining Steps

Kinetic isotope effects are a powerful tool for identifying the slowest step in a multi-step reaction sequence. A significant KIE, typically where the rate of reaction for the non-deuterated compound (kH) is greater than that for the deuterated compound (kD), indicates that the carbon-hydrogen bond at the site of isotopic substitution is broken during the rate-determining step of the reaction.

In the case of DBCP metabolism, studies have utilized deuterated analogs to understand the role of different metabolic pathways. One key study investigated the in vitro metabolism of C1-C3-d4- and perdeuterated DBCP analogs by rat liver microsomes. The rate of metabolism was quantified by measuring the release of bromide ions. The results demonstrated a significant reduction in the rate of bromide release for the deuterated analogs compared to the non-deuterated DBCP. researchgate.net

Specifically, the bromide release from the C1-C3-d4-DBCP analog was 54% of that observed with DBCP, while the perdeuterated DBCP analog showed an even more pronounced effect, with bromide release being only 26% of the parent compound. researchgate.net This substantial decrease in the reaction rate upon deuterium substitution strongly suggests that the cleavage of a C-H bond is a critical event in the rate-determining step of the microsomal oxidation of DBCP.

The metabolism of DBCP is known to be mediated by both cytochrome P-450 enzymes and glutathione (B108866) S-transferases (GSTs). nih.govnih.gov The observed KIE in microsomal preparations, which are rich in cytochrome P-450, points towards an oxidative pathway where a hydrogen atom is abstracted from the DBCP molecule as the initial and rate-limiting step.

Table 1: Effect of Deuterium Substitution on the Microsomal Metabolism of 1,2-Dibromo-3-chloropropane (DBCP)

| Compound | Relative Bromide Release (%) | Implied Kinetic Isotope Effect (kH/kD) |

| 1,2-Dibromo-3-chloropropane (DBCP) | 100 | - |

| C1-C3-d4-DBCP | 54 | ~1.85 |

| Perdeuterated DBCP | 26 | ~3.85 |

| Data is derived from a study by van den Akker, E. J. C., et al. (1989). The implied KIE is calculated as (100 / % Relative Bromide Release). |

Elucidation of Transition State Structures

The magnitude of the kinetic isotope effect can also provide valuable information about the structure of the transition state of the rate-determining step. A large primary KIE, typically in the range of 2-7 for deuterium substitution, is indicative of a transition state where the C-H bond is significantly broken. The observed implied KIE of approximately 3.85 for the perdeuterated DBCP suggests a transition state in which the C-H bond is substantially cleaved.

The reaction catalyzed by cytochrome P-450 is believed to proceed via a "radical clock" mechanism, where a hydrogen atom is abstracted to form a transient alkyl radical intermediate. This intermediate then reacts further to form the final oxidized products. The significant KIE observed for DBCP metabolism is consistent with a transition state that has a high degree of C-H bond breaking, characteristic of such a hydrogen abstraction mechanism.

While direct spectroscopic observation of the transition state is not feasible, the KIE data allows for the construction of a model of this transient species. For the microsomal oxidation of DBCP, the data supports a transition state where the carbon atom undergoing hydrogen abstraction is likely developing radical character.

Insights into Bond Breaking and Forming Processes

The study of KIEs in the metabolism of DBCP provides a window into the dynamic processes of bond breaking and bond formation. The significant primary KIE observed in the microsomal metabolism of deuterated DBCP analogs confirms that C-H bond scission is a central event in the rate-determining step. researchgate.net

Furthermore, the metabolism of DBCP is not limited to oxidation by cytochrome P-450. Conjugation with glutathione (GSH), catalyzed by glutathione S-transferases (GSTs), is another major pathway. nih.govnih.gov While specific KIE studies on the GST-mediated conjugation of deuterated DBCP are not as readily available, the principles of KIE can be applied to hypothesize about this pathway. The GST-catalyzed reaction typically involves a nucleophilic attack of the thiolate group of GSH on an electrophilic carbon of the substrate. If a C-H bond is broken in a rate-limiting step of this pathway, a KIE would be expected. However, if the nucleophilic substitution itself is the rate-determining step, a much smaller or negligible KIE would be observed for deuteration at a non-reacting site.

The correlation found between in vitro GSH-dependent metabolism of methylated DBCP analogs and their in vivo organ-damaging potential highlights the importance of this conjugation pathway. researchgate.net The initial step in the GST-mediated reaction is the formation of a thiiranium ion intermediate, which can then react with GSH. The formation of this intermediate involves the displacement of a halide, and it is less likely that a C-H bond is broken in this initial step. This would suggest that the KIE for the GST-mediated pathway might be smaller than that for the cytochrome P-450 pathway, although further experimental data is needed to confirm this.

Mechanistic Studies of Biotransformation Pathways Using Deuterium Labeling

In Vitro Metabolic Studies of 1,2-Dibromo-3-chloropropane-2-d

In vitro systems, such as isolated cells and subcellular fractions, provide a controlled environment to investigate the initial steps of DBCP metabolism. The introduction of a deuterium (B1214612) atom at the second carbon position (C-2) serves as a stable isotopic label, allowing researchers to track the fate of the molecule through various enzymatic reactions.

Enzymatic Biotransformation by Cytochrome P450 Systems

The cytochrome P450 (CYP) superfamily of enzymes is a primary system for the oxidative metabolism of a wide range of xenobiotics, including DBCP. mdpi.com In vitro studies using rat liver microsomes have demonstrated that CYPs are involved in the biotransformation of DBCP. nih.govnih.gov The generation of reactive metabolites from DBCP was found to be approximately doubled in microsomes fortified with an NADPH-regenerating system, which is essential for CYP activity. nih.gov

The use of deuterated analogs of DBCP has been pivotal in understanding the role of CYP-mediated oxidation. nih.gov Studies with liver microsomes from phenobarbital-pretreated rats, a known inducer of certain CYP isozymes, showed that bromide release from perdeuterated DBCP was only 26% of that from the non-deuterated compound (protio-DBCP). nih.govnih.gov This significant isotope effect indicates that the cleavage of a carbon-hydrogen bond is a rate-determining step in this metabolic pathway. nih.govnih.gov Furthermore, inhibitors of P450 enzymes reduced bromide release to 10-20% of the uninhibited rate, confirming the central role of these enzymes in the oxidative metabolism of DBCP. nih.gov

Interestingly, while CYP-mediated metabolism is a key pathway, some studies suggest it may be of minor importance for the organ toxicity of DBCP in uninduced animals. nih.goviarc.fr Perdeuteration of DBCP did not affect its plasma and tissue levels in uninduced animals, suggesting that CYP metabolism is of major importance primarily in phenobarbital-pretreated animals. nih.gov This highlights the complex interplay between enzyme induction and the metabolic activation of DBCP.

The metabolic activation of DBCP by CYPs can lead to the formation of mutagenic metabolites. nih.govacs.org One proposed mechanism involves oxidation at carbon 3, leading to the formation of (Z)- and (E)-2-chloro-3-(bromomethyl)oxirane. nih.govacs.org

Glutathione (B108866) Conjugation and Formation of Mercapturic Acid Pathway Metabolites

In addition to oxidative metabolism, conjugation with glutathione (GSH) is a major pathway for the biotransformation of DBCP. nih.govnih.gov This reaction is catalyzed by glutathione S-transferases (GSTs), a family of enzymes that play a crucial role in the detoxification of electrophilic compounds. nih.gov

The GSH conjugates of DBCP can undergo further enzymatic modification to form mercapturic acid derivatives, which are then excreted in the urine. nih.govwho.int This pathway involves the sequential action of γ-glutamyltransferase and dipeptidases to remove the glutamyl and glycinyl residues, followed by N-acetylation of the remaining cysteine conjugate by N-acetyltransferase.

The depletion of GSH in cells using agents like diethyl maleate (B1232345) (DEM) markedly decreases the rate of covalent binding of DBCP metabolites to macromolecules, indicating that GSH conjugation is a protective mechanism. nih.gov However, the role of GSH conjugation in DBCP-induced toxicity is complex. While it is a detoxification pathway, the resulting GSH conjugates can also be bioactivated to toxic intermediates by enzymes such as β-lyase, particularly in the kidney. nih.gov

Role of Deuterium in Tracing Metabolic Intermediates and Reactive Species

The use of deuterium labeling at the C-2 position of DBCP has been invaluable for tracing the formation of metabolic intermediates and reactive species. The presence of the deuterium atom provides a distinct mass signature that allows for the identification of metabolites using techniques like mass spectrometry.

Studies on selectively deuterated analogs of DBCP have helped to delineate the relative contributions of the oxidative and conjugative metabolic pathways. nih.gov For example, the reduced bromide release from perdeuterated DBCP in liver microsomes points to the significance of C-H bond cleavage in the CYP-mediated pathway. nih.govnih.gov

Furthermore, deuterium substitution can influence the toxic effects of DBCP. While deuteration of the parent compound did not decrease the DNA damaging effect in the kidney, suggesting that oxidative metabolism might not be the primary driver of nephrotoxicity in uninduced animals, perdeuterated DBCP did show higher plasma and tissue levels than protio-DBCP in phenobarbital-pretreated animals. nih.govcdc.gov This suggests that in induced states, the slower CYP-mediated metabolism of the deuterated compound leads to its accumulation.

In Vivo Disposition and Metabolic Profiling with Deuterated 1,2-Dibromo-3-chloropropane (B7766517)

In vivo studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound in a whole organism. The use of isotopic tracers like this compound provides a powerful tool for these investigations.

Absorption, Distribution, and Excretion Studies with Isotopic Tracers

Following oral administration in rats, DBCP is rapidly absorbed. iarc.fr The use of radiolabeled DBCP has shown that it is distributed throughout the body, with accumulation primarily in the liver and kidneys. who.int The compound is eliminated biexponentially, mainly as metabolites, with a half-life of 2–3 hours. iarc.fr The urine is the primary route for the excretion of DBCP metabolites. who.int

Studies with perdeuterated DBCP in phenobarbital-pretreated rats revealed significantly higher plasma and tissue levels compared to the non-deuterated form. nih.gov This is attributed to the kinetic isotope effect, where the stronger carbon-deuterium bond slows down the rate of CYP-mediated metabolism, leading to reduced clearance and higher systemic exposure. nih.gov In contrast, in uninduced animals, perdeuteration had no effect on plasma and tissue levels, suggesting that in a normal physiological state, other metabolic pathways or disposition processes are more dominant for DBCP clearance. nih.gov

Identification of Deuterated Metabolites in Biological Matrices

The use of isotopically labeled compounds is crucial for the definitive identification of metabolites in complex biological matrices such as urine and bile. While specific studies detailing the identification of deuterated metabolites of this compound are not extensively available in the provided search results, the principles of such studies are well-established.

Metabolism studies of [3-¹³C]1,2-dibromo-3-chloropropane in male rats using ¹³C NMR spectroscopy have identified several urinary and biliary metabolites. nih.gov The identified DBCP-derived moieties include E- and Z-RSCH₂CH=¹³CHCl, RSCH₂CHOH¹³CH₂Cl, RSCH₂CHOH¹³CH₂OH, and RS¹³CH₂CHOHCH₂OH, where R is likely glutathionyl in bile and N-acetylcysteinyl in urine. nih.gov

A similar approach using this compound would involve administering the deuterated compound to animals and collecting biological samples like urine and bile. These samples would then be analyzed by mass spectrometry-based techniques (e.g., GC-MS or LC-MS). The presence of the deuterium atom would result in a characteristic mass shift in the metabolites compared to their non-deuterated counterparts, facilitating their identification and structural elucidation. This approach would allow for the unambiguous tracing of the metabolic fate of the C-2 position of the DBCP molecule.

Influence of Deuterium on Metabolic Flux and Pathway Dominance

The biotransformation of 1,2-Dibromo-3-chloropropane (DBCP) proceeds primarily through two competing metabolic routes: oxidative metabolism mediated by the cytochrome P-450 (CYP450) enzyme system and direct conjugation with glutathione (GSH), catalyzed by glutathione S-transferases (GSTs). The substitution of hydrogen with deuterium at specific positions in the DBCP molecule, creating compounds such as this compound, has been a valuable tool in elucidating the contribution and interplay of these pathways. This isotopic labeling can significantly alter the rate of metabolism (a phenomenon known as the kinetic isotope effect), thereby influencing the metabolic flux and shifting the balance between the two primary pathways.

The C-H bond cleavage is often the rate-limiting step in CYP450-mediated oxidation. The greater bond energy of a C-D bond compared to a C-H bond means that compounds with deuterium substitutions at the site of oxidation are metabolized more slowly by this pathway. Research has demonstrated a significant deuterium isotope effect on the oxidative metabolism of DBCP. In vitro studies using rat liver microsomes have shown a marked decrease in the rate of bromide ion release, a marker of oxidative metabolism, from deuterated DBCP analogs compared to the parent compound. nih.gov

Specifically, the metabolism of DBCP analogs deuterated at the C1 and C3 positions (C1-C3-D4-DBCP) and a perdeuterated version (all hydrogens replaced by deuterium) was reduced to 54% and 26%, respectively, of the rate of non-deuterated DBCP. nih.gov This substantial reduction underscores the importance of C-H bond cleavage in the CYP450-mediated biotransformation of DBCP. The inhibition of this pathway by P-450 inhibitors further corroborates the role of oxidative enzymes. nih.gov

Conversely, the glutathione conjugation pathway is generally not subject to a primary kinetic isotope effect, as it does not typically involve the cleavage of a C-H bond as its rate-determining step. Studies on the related compound 1,2-dibromoethane (B42909) have shown that while deuterium substitution significantly reduces microsomal oxidation, it does not affect the rate of metabolism by glutathione S-transferases. nih.gov This suggests that for this compound, the GSH conjugation pathway would not be impeded and may even become the dominant route of biotransformation due to the slowing of the oxidative pathway.

This shift in metabolic pathway dominance has significant implications. While the oxidative pathway leads to the formation of reactive intermediates such as epoxides and aldehydes, the GSH conjugation pathway also produces reactive species, including sulfur-containing conjugates that can be further metabolized to nephrotoxic and mutagenic compounds. cdc.gov Therefore, while deuterium labeling at the C-2 position slows one activation pathway, it can enhance the flux through another, leading to a different profile of reactive metabolites. The increased reliance on the GSH pathway for the metabolism of this compound is a critical finding in understanding the mechanisms of its bioactivation.

Interactive Data Table: Effect of Deuterium Substitution on the Oxidative Metabolism of 1,2-Dibromo-3-chloropropane Analogs

| Compound | Relative Rate of Bromide Release (%) |

| 1,2-Dibromo-3-chloropropane (DBCP) | 100 |

| 1,2-Dibromo-3-chloropropane-1,1,3,3-d4 | 54 nih.gov |

| Perdeuterated 1,2-Dibromo-3-chloropropane | 26 nih.gov |

Advanced Applications and Future Directions in 1,2 Dibromo 3 Chloropropane 2 D Research

Development of Analytical Standards for Environmental Monitoring and Research

The accurate detection and quantification of environmental pollutants like 1,2-Dibromo-3-chloropropane (B7766517) (DBCP) are paramount for assessing environmental contamination and human exposure. iarc.frwho.int Deuterated standards, including 1,2-Dibromo-3-chloropropane-2-d, play a pivotal role in modern analytical methodologies, particularly those employing mass spectrometry.

Isotope dilution mass spectrometry (IDMS) is a powerful technique that utilizes isotopically labeled compounds as internal standards to achieve high accuracy and precision. The deuterated standard, this compound, is an ideal internal standard for the analysis of DBCP in various matrices such as water, soil, and biological tissues. researchgate.net Its chemical behavior is nearly identical to the non-deuterated (or "native") compound, ensuring that it is extracted, processed, and analyzed with the same efficiency. However, its increased mass, due to the presence of a deuterium (B1214612) atom, allows it to be distinguished from the native analyte by a mass spectrometer. acs.org This enables precise correction for any sample loss during preparation and analysis, leading to more reliable and accurate quantification of DBCP levels, even at trace concentrations. epa.gov

The use of this compound as a certified reference material is essential for the validation of analytical methods and for ensuring the quality and comparability of data generated by different laboratories. who.int

Table 1: Physicochemical Properties of 1,2-Dibromo-3-chloropropane and its Deuterated Analog

| Property | 1,2-Dibromo-3-chloropropane (DBCP) | This compound |

| Chemical Formula | C₃H₅Br₂Cl | C₃H₄DBr₂Cl |

| Molar Mass | ~236.33 g/mol | ~237.34 g/mol |

| Boiling Point | 196 °C | Similar to DBCP |

| Density | ~2.05 g/mL | Similar to DBCP |

| Primary Analytical Use | Analyte | Internal Standard in Mass Spectrometry |

Note: The properties for the deuterated compound are estimated based on the properties of DBCP and the known effects of deuterium substitution.

Contribution of Deuterium Labeling to Understanding Chemical Reactivity and Biological Interactions of Halogenated Hydrocarbons

Deuterium labeling is a powerful tool for elucidating the mechanisms of chemical reactions and metabolic pathways. nih.gov The substitution of a hydrogen atom with a deuterium atom creates a stronger chemical bond (the kinetic isotope effect), which can significantly slow down reactions where the cleavage of that bond is the rate-limiting step. researchgate.net

In the context of this compound, this principle can be applied to investigate the mechanisms of its degradation in the environment and its metabolism in biological systems. For instance, studying the rate of degradation of the deuterated versus the non-deuterated compound can reveal whether the breaking of the C-H bond at the second carbon position is a critical step in the degradation pathway. nih.gov

Furthermore, toxicological studies can benefit from the use of this compound. By tracing the metabolic fate of the deuterated compound, researchers can identify the specific metabolites formed and understand the enzymatic processes involved. researchgate.net This information is crucial for assessing the compound's toxicity and carcinogenicity, as the formation of reactive metabolites is often a key step in initiating cellular damage. nih.gov

Opportunities for Novel Experimental and Computational Methodologies

The field of environmental analysis is continually evolving, with the development of new and more sensitive analytical techniques. High-resolution mass spectrometry (HRMS), for example, offers the potential for more detailed analysis of complex environmental samples, allowing for the identification of not only the parent compound but also its various transformation products. researchgate.net The use of this compound in conjunction with HRMS can enhance the confidence in the identification and quantification of DBCP and its metabolites.

Computational chemistry provides another avenue for future research. researchgate.net Theoretical models can be used to predict the physicochemical properties, reactivity, and spectral characteristics of this compound. mdpi.com Such studies can complement experimental work by providing insights into the molecule's behavior at the atomic level. For example, computational models could be used to simulate its interaction with biological macromolecules, helping to elucidate its mechanism of toxicity.

Future research could also focus on the development of novel in-situ monitoring techniques for halogenated hydrocarbons. iaea.org While still in the research phase for many compounds, the development of sensors or passive sampling devices that can specifically detect and quantify compounds like DBCP in real-time would be a significant advancement in environmental monitoring. eurekalert.org The use of deuterated standards like this compound would be essential for the calibration and validation of such new technologies.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 1,2-Dibromo-3-chloropropane-2-d that are critical for experimental handling and design?

- Methodological Answer : Prioritize characterizing its volatility, solubility in polar/nonpolar solvents, and thermal stability. For example, halogenated alkanes like this compound often exhibit low water solubility but high lipid solubility, influencing extraction methods. Use techniques like gas chromatography (GC) to assess purity and stability under varying temperatures. Refer to synthesis protocols in organic chemistry literature for handling moisture-sensitive intermediates, as instability due to reactive bromine and chlorine groups is common . Safety protocols from SDS documents should guide storage (e.g., inert atmospheres, amber glassware) to prevent decomposition .

Q. How can researchers conduct a comprehensive literature review to identify relevant toxicological studies on this compound?

- Methodological Answer : Use a two-step screening process:

Database Search : Apply filters in PubMed® and Web of Science using terms like "halogenated propane toxicity" and "reproductive toxicity" (see EPA’s search strings in Table C-16) .

Inclusion Criteria : Focus on studies with dose-response data, in vivo/in vitro models, and mechanistic insights. For example, ATSDR screened 848 abstracts, retaining 106 studies that met criteria like peer-reviewed methodology and relevance to human health .

- Table 1 : Example Inclusion Criteria from ATSDR’s Screening Process

| Criteria | Description |

|---|---|

| Relevance | Studies addressing carcinogenicity, mutagenicity, or reproductive toxicity |

| Methodology | Peer-reviewed in vivo or in vitro models |

| Data Quality | Clear documentation of exposure levels and endpoints |

Advanced Research Questions

Q. How can researchers address instability challenges during the synthesis of this compound derivatives?

- Methodological Answer : Derivatives with amino or hydroxyl groups (e.g., 1-amino-3-chloro-2-propanol) often degrade due to proximity of reactive sites. To mitigate:

- Use in situ protection strategies : Phthalimide groups can stabilize intermediates during multi-step syntheses, as demonstrated in the synthesis of 1,2-diamino-3-chloropropane .

- Optimize reaction conditions: Low temperatures (0–5°C) and anhydrous solvents reduce side reactions. Monitor progress via NMR or FTIR to detect premature decomposition.

Q. What strategies resolve contradictions in toxicity data across studies (e.g., varying NOAELs for reproductive effects)?

- Methodological Answer :

- Meta-analysis : Pool data from studies with comparable models (e.g., rodent reproductive assays) and apply statistical weighting based on sample size and methodology rigor.

- Dose-Response Modeling : Use benchmarks like Benchmark Dose (BMD) to harmonize disparate NOAEL/LOAEL values. ATSDR’s toxicological profiles highlight species-specific metabolic differences that may explain variability .

- Mechanistic Studies : Compare metabolite profiles (e.g., glutathione conjugates) across models to identify bioactivation pathways influencing toxicity .

Q. What advanced analytical techniques are recommended for detecting trace residues of this compound in environmental samples?

- Methodological Answer :

- GC-ECD/GC-MS : Electron Capture Detection (ECD) or Mass Spectrometry (MS) offers high sensitivity for halogenated compounds. Calibrate with certified reference materials listed in environmental analytical standards .

- SPME (Solid-Phase Microextraction) : Pre-concentrate samples from water or soil matrices to achieve detection limits <1 ppb. Validate recovery rates using spiked samples.

Q. How should researchers design experiments to evaluate chronic exposure effects while minimizing occupational hazards?

- Methodological Answer :

- Engineering Controls : Use glove boxes or fume hoods with HEPA filters to prevent inhalation exposure during long-term assays .

- Environmental Monitoring : Install real-time gas sensors to detect airborne concentrations exceeding OSHA’s Permissible Exposure Limit (PEL).

- Waste Management : Neutralize spills with sand/vermiculite and dispose via EPA-approved incineration to prevent environmental release .

Q. What statistical approaches are optimal for analyzing non-linear dose-response relationships in carcinogenicity studies?

- Methodological Answer :

- Multistage Model : Fit data using the equation , where is dose and are coefficients. This accounts for threshold effects observed in halogenated alkanes .

- Bayesian Hierarchical Models : Incorporate prior data from structurally similar compounds (e.g., dichloropropanes) to refine uncertainty estimates in low-dose extrapolation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.